3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
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Overview
Description
3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a useful research compound. Its molecular formula is C12H10N6O2 and its molecular weight is 270.252. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antitumor Properties
Research indicates that derivatives of 3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide, such as temozolomide, exhibit significant activity against a broad spectrum of central nervous system cancers. These compounds are particularly effective against xenografts derived from ependymoma, medulloblastoma, and high-grade gliomas, showing promising results in preclinical models. The effectiveness of these derivatives seems to be enhanced when combined with other compounds like O6-benzylguanine, which can increase the cytotoxic effect on tumor cells by modifying the drug's interaction with cellular mechanisms. The research underscores the potential utility of these compounds in treating resistant tumors and improving survival rates in preclinical settings (Friedman et al., 1995), (Wedge & Newlands, 1996), (Wedge et al., 1997).
Neuropharmacological and Antidepressant Effects
Compounds structurally related to this compound have demonstrated potential in neuropharmacological applications. Studies suggest that these compounds can be effective in modulating serotonin receptors, with potential implications in treating disorders such as depression and anxiety. These findings highlight the diverse potential of these compounds in central nervous system therapeutics, warranting further investigation into their mechanisms of action and potential clinical applications (Harada et al., 1995), (Ohta et al., 1996), (Pitsikas & Borsini, 1996).
Anti-inflammatory and Anticonvulsant Activities
Derivatives of this compound have been studied for their anti-inflammatory and anticonvulsant properties. These compounds have shown moderate anti-inflammatory activity in preclinical models, suggesting their potential utility in treating inflammatory conditions. Additionally, some derivatives have demonstrated promising anticonvulsant activity, indicating their potential in managing seizure disorders. These findings contribute to the understanding of the therapeutic potential of these compounds in a range of neurological and inflammatory conditions (Tozkoparan et al., 1999), (Matosiuk et al., 1992), (Abdel‐Aziz et al., 2009).
Mechanism of Action
Mode of Action
It’s worth noting that many imidazotetrazine derivatives, such as temozolomide, are known to exert their effects by alkylating/methylating dna, which disrupts the function of the dna and leads to cell death .
Pharmacokinetics
It’s known that the compound has a molecular weight of 27025 , which could influence its absorption and distribution. The compound’s storage temperature is 2-8°C , suggesting that it may be sensitive to temperature changes, which could affect its stability and bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can be hydrolyzed in vivo to form active metabolites .
Molecular Mechanism
It is known that similar compounds can form active metabolites that attack the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation .
Metabolic Pathways
It is known that similar compounds can be hydrolyzed in vivo to form active metabolites .
Properties
IUPAC Name |
3-benzyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c13-10(19)9-11-15-16-18(12(20)17(11)7-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSWLFCAODLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N3C=NC(=C3N=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.